OTX008, also known as Calixarene 0118, PTX-008, Otx-008, or OTX-008, is a synthetic, non-peptidic, calix[4]arene derivative designed as a topomimetic of Anginex, a galectin-1-targeting angiostatic peptide []. It is classified as a galectin-1 inhibitor and has been investigated for its anti-angiogenic and antitumor potential in various preclinical cancer models []. OTX008 interacts with galectin-1, a multifunctional carbohydrate-binding protein often overexpressed in tumor cells, and disrupts its function in tumor cell proliferation, apoptosis, angiogenesis, and immune evasion [, ].
OTX008 was developed from the structural framework of calixarene compounds, which are known for their ability to form host-guest complexes with various molecules. It is specifically classified as an anti-tumor agent due to its mechanism of inhibiting galectin-1, which plays a crucial role in cancer cell proliferation and invasion. The compound has been evaluated in clinical settings, including Phase I trials, to assess its safety and efficacy in humans .
The synthesis of OTX008 involves several key steps that leverage established methodologies for calixarene derivatives. The following outlines the general synthetic pathway:
OTX008 displays a unique molecular structure characterized by its calixarene scaffold, which allows it to interact specifically with galectin-1. The compound's structure includes:
The three-dimensional conformation of OTX008 enables it to bind effectively to the carbohydrate recognition domain of galectin-1, disrupting its function .
OTX008 participates in several chemical reactions primarily focused on its interaction with galectin-1:
The mechanism of action of OTX008 involves several critical steps:
OTX008 exhibits several notable physical and chemical properties:
These properties are crucial for optimizing formulation strategies for therapeutic applications .
OTX008 has significant potential applications in scientific research and clinical settings:
Galectin-1 (Gal-1), a β-galactoside-binding lectin, is overexpressed in numerous malignancies, including hepatocellular carcinoma (HCC), breast cancer, and head and neck squamous cell carcinoma (HNSCC). It drives tumor progression through multifaceted mechanisms:
Table 1: Clinical Correlations of Gal-1 Overexpression in Human Cancers
Cancer Type | Clinical Association | Functional Role | Study |
---|---|---|---|
Hepatocellular Carcinoma | Shorter survival, advanced stage | Metastasis via RER1 upregulation | [1] [7] |
Breast Cancer | Lymph node metastasis, poor prognosis | EMT induction in triple-negative subtypes | [3] [5] |
HNSCC | Tumor hypoxia, vascular abnormality | Angiogenesis and immune suppression | [4] [9] |
Targeting Gal-1 addresses limitations of conventional therapies:
Table 2: Mechanisms of Gal-1-Driven Therapy Resistance
Resistance Pathway | Effect on Therapy | Inhibition Outcome |
---|---|---|
PI3K/Akt activation | Sorafenib resistance in HCC | Restored drug sensitivity |
EMT induction | Metastatic escape in breast cancer | Reduced invasion/migration |
VEGF-independent angiogenesis | Anti-VEGF treatment failure | Vessel normalization |
OTX008 (Calixarene 0118) is a synthetic calixarene derivative designed as a peptidomimetic of the galectin-1-inhibitory peptide Anginex. Its properties include:
Table 3: OTX008 in Preclinical Cancer Models
Cancer Model | Key Findings | Combination Benefit |
---|---|---|
HCC orthotopic xenografts | 50% reduction in tumor growth vs. controls | Synergy with sorafenib [1] [7] |
HNSCC (SQ20B) | 25–35% growth inhibition; vessel normalization | Enhanced radiation sensitivity [9] |
Breast cancer (triple-negative) | Suppressed EMT markers | Potentiated with miR-22-3p mimics [3] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7